molecular formula C9H7FO2 B2980346 1-(3-Fluorophenyl)propane-1,2-dione CAS No. 10557-18-3

1-(3-Fluorophenyl)propane-1,2-dione

Cat. No.: B2980346
CAS No.: 10557-18-3
M. Wt: 166.151
InChI Key: FVXJGNSSBYPBFW-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Chemistry and Chemical Synthesis

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. consensus.appnumberanalytics.comnumberanalytics.com This is due to fluorine's unique characteristics, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. numberanalytics.comencyclopedia.pubnih.gov

Increased metabolic stability: The strength of the C-F bond makes it resistant to metabolic oxidation, a common pathway for drug degradation in the body. encyclopedia.pubnih.gov This can prolong the in vivo lifetime of a drug. lew.ro

Enhanced lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. numberanalytics.comencyclopedia.pub

Modulation of pKa: The electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups. encyclopedia.pub

Altered binding affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence how a molecule binds to a biological target. consensus.appnih.gov

The profound effects of fluorine on molecular properties have made fluorinated compounds highly valuable in various fields. youtube.com It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com Fluorinated building blocks, which are organic compounds with one or more fluorine atoms, are essential for the synthesis of these complex molecules. youtube.comnih.govalfa-chemistry.com These building blocks provide a versatile and efficient way to introduce fluorine into a target molecule, facilitating the development of new drugs, agrochemicals, and materials with improved properties. youtube.comsioc-journal.cn

Overview of Vicinal Diketones (α-Diketones) in Chemical Research

Vicinal diketones, also known as α-diketones, are organic compounds containing two ketone functional groups on adjacent carbon atoms. beerandbrewing.com This structural feature imparts unique chemical reactivity to these molecules.

The defining feature of α-diketones is the dicarbonyl unit, where the two carbonyl groups are directly connected. This arrangement leads to a distinct set of chemical properties and reactions, including:

Reaction at the carbonyl carbons: The carbonyl carbons are electrophilic and susceptible to nucleophilic attack. alfa-chemistry.com

Enolization: Like other ketones, α-diketones can undergo enolization. The resulting enol tautomer is a key intermediate in many of their reactions, including fluorination. nih.gov

Photochemical reactions: α-Diketones can undergo various photochemical cycloaddition reactions, providing pathways to complex polycyclic structures. mdpi.comresearchgate.net

Condensation reactions: They are valuable precursors in the synthesis of various heterocyclic compounds, such as quinoxalines. organic-chemistry.org

The chemistry of α-diketones has a long and rich history, with early research focusing on their synthesis and fundamental reactivity. In recent years, there has been a resurgence of interest in these compounds, driven by their utility in modern organic synthesis and their presence in biological systems. rsc.orgnih.gov For instance, the vicinal diketone diacetyl is a well-known flavor component in beer. beerandbrewing.comresearchgate.netresearchgate.net Contemporary research often focuses on developing new, efficient, and environmentally friendly methods for their synthesis and exploring their applications as building blocks for complex molecules and biologically active compounds. organic-chemistry.orgrsc.org

Contextualization of 1-(3-Fluorophenyl)propane-1,2-dione within Fluorinated Dicarbonyl Chemistry

This compound is a specific example of a fluorinated vicinal diketone. bldpharm.com It combines the reactive dicarbonyl moiety with a fluorine-substituted phenyl group. This unique combination of functional groups makes it a valuable intermediate in several areas of chemical research.

The presence of the fluorine atom on the phenyl ring is expected to influence the reactivity of the dicarbonyl group through inductive effects, potentially making the carbonyl carbons more electrophilic. alfa-chemistry.com Furthermore, the fluorophenyl group can participate in specific interactions, which could be exploited in the design of molecules with targeted biological activities.

Research into fluorinated dicarbonyl compounds is an active area. nih.govmdpi.comresearchgate.netlincoln.ac.uk Studies have explored their synthesis, often through the fluorination of 1,3-dicarbonyl compounds, and their use as precursors for more complex fluorinated molecules. alfa-chemistry.comnih.govlincoln.ac.uk For example, fluorinated diketones are key intermediates in the synthesis of some antifungal agents. nih.gov While specific research on this compound is not extensively documented in the provided search results, its structural similarity to other researched fluorinated diketones, such as 1-(4-Fluorophenyl)propane-1,2-dione, suggests its potential utility as a building block in organic synthesis and medicinal chemistry.

Unique Aspects of Fluorine Substitution on the Aromatic Ring and its Influence on Reactivity

The position of the fluorine atom on the aromatic ring is critical in determining its influence on the molecule's reactivity. In This compound , the fluorine atom is at the meta position relative to the propanedione substituent.

Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. ijrar.org This effect decreases with distance. It also has a weaker, electron-donating resonance effect (+M). ijrar.orgwikipedia.org In the meta position, the resonance effect is minimal, and the strong inductive effect dominates. This leads to a general deactivation of the aromatic ring towards electrophilic aromatic substitution. ijrar.org

Conversely, the electron-withdrawing nature of the meta-fluoro substituent can influence the reactivity of the adjacent diketone functionality. The increased electrophilicity of the carbonyl carbons can make them more susceptible to nucleophilic attack. Studies on related fluorinated aromatic ketones have shown that the presence of fluorine can impact reaction rates and pathways. acs.org For instance, in nucleophilic aromatic substitution reactions, a meta-fluorine substituent has been shown to be activating. researchgate.net The reactivity of the diketone moiety in This compound would be a subject of interest for detailed kinetic and mechanistic studies.

Rationale for Dedicated Research Focus on This Specific Compound

The specific compound This compound is of research interest for several reasons. The presence of both a vicinal diketone and a fluorinated phenyl group makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic profiles, making them attractive motifs in drug discovery. sapub.org Diketones are known precursors to a wide range of heterocyclic compounds, many of which form the core of biologically active molecules. nih.gov Therefore, This compound could serve as a key starting material for the synthesis of novel fluorinated heterocyclic drug candidates.

In materials science, fluorinated aromatic compounds are used in the development of polymers with desirable properties such as high thermal stability and low dielectric constants. researchgate.net The reactive diketone functionality of This compound could be exploited for polymerization or for incorporation into larger functional materials.

The confirmed existence of this compound, as indicated by its Chemical Abstracts Service (CAS) number, underscores its relevance within the chemical landscape.

Compound Identification

PropertyValue
Compound Name This compound
CAS Number 10557-18-3
Molecular Formula C9H7FO2
IUPAC Name This compound

Expected Spectroscopic Data

While specific experimental spectra for This compound are not widely available in the literature, the expected key spectroscopic features can be predicted based on the known properties of similar compounds.

Spectroscopic TechniqueExpected Features
Infrared (IR) Spectroscopy Characteristic C=O stretching bands for 1,2-diketones are typically observed in the range of 1655–1735 cm⁻¹. For conjugated aromatic 1,2-diones, this band may appear around 1669–1684 cm⁻¹. thieme-connect.de
¹³C Nuclear Magnetic Resonance (NMR) Signals for the two carbonyl carbons are expected in the downfield region of the spectrum.
¹⁹F Nuclear Magnetic Resonance (NMR) A single resonance corresponding to the fluorine atom on the aromatic ring would be expected.
Mass Spectrometry (MS) The molecular ion peak would confirm the molecular weight of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)propane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXJGNSSBYPBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10557-18-3
Record name 1-(3-fluorophenyl)propane-1,2-dione
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Chemical Reactivity and Transformations of 1 3 Fluorophenyl Propane 1,2 Dione

Fundamental Reaction Pathways Intrinsic to Vicinal Diketones

Vicinal diketones, also known as α-diketones, exhibit a unique set of reactions stemming from the interaction between the two adjacent carbonyl functionalities.

Like other carbonyl-containing compounds, 1-(3-Fluorophenyl)propane-1,2-dione can exist in equilibrium with its enol tautomer. Keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. For vicinal diketones, the equilibrium generally lies significantly toward the diketo form. However, the formation of the enol, even in small concentrations, is crucial as it provides a key nucleophilic intermediate for various reactions.

The enolization can be catalyzed by either acid or base. The stability of the enol form is influenced by several factors, including intramolecular hydrogen bonding, solvent polarity, and the electronic effects of substituents. nih.govmdpi.comcore.ac.uk Studies on related diketones show that electron-withdrawing groups, such as the fluorine atom in the 3-position of the phenyl ring, can influence the acidity of the α-protons and the stability of the resulting enolate. mdpi.com While extensive enolization studies specific to this compound are not widely documented, the principles governing related β-diketones and cyclic α-diketones provide a strong framework for understanding its behavior. mdpi.comsemanticscholar.org

Table 1: Factors Influencing Keto-Enol Equilibrium in Diketones

FactorInfluence on EquilibriumRationale
Solvent Polar, protic solvents can stabilize the enol form through hydrogen bonding.Solvents like water or ethanol (B145695) can act as both hydrogen bond donors and acceptors. semanticscholar.org
Substituents Electron-withdrawing groups can favor the enol form by increasing the acidity of the α-proton.Stabilizes the conjugate base (enolate), shifting the equilibrium. mdpi.com
Conjugation Aromatic or other conjugated systems can stabilize the enol tautomer.The C=C double bond of the enol extends the conjugated π-system.
Intramolecular H-Bonding Possible in the enol form of 1,3-diketones, leading to a stable six-membered ring.This is a major stabilizing factor for the enol form in β-diketones. core.ac.uk

The carbonyl carbons in this compound are electrophilic and thus susceptible to attack by nucleophiles. The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the adjacent carbonyl carbon, making it more reactive toward nucleophilic addition.

Nucleophilic Additions: This is a predominant reaction pathway for ketones. dalalinstitute.com A wide variety of nucleophiles can add to one or both of the carbonyl groups. The initial addition of a nucleophile to a carbonyl carbon forms a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. dalalinstitute.comlibretexts.org Common nucleophilic additions include reactions with organometallic reagents (e.g., Grignard reagents), hydrides (reduction), and cyanide. In the case of vicinal diketones, selective mono-addition can often be achieved under controlled conditions.

Electrophilic Additions: True electrophilic addition to the carbonyl oxygen is not a typical reaction, but acid-catalyzed additions proceed via an initial electrophilic step: the protonation of a carbonyl oxygen. libretexts.org This protonation makes the carbonyl carbon significantly more electrophilic and thus more reactive toward even weak nucleophiles like water or alcohols. libretexts.org The enol form of the diketone can also undergo reaction with electrophiles, where the C=C double bond acts as the nucleophile.

Table 2: Examples of Nucleophilic Addition Reactions at Carbonyl Centers

Reagent TypeExampleProduct Type
Hydride Reagents Sodium borohydride (B1222165) (NaBH₄)α-Hydroxy ketone, vicinal diol
Organometallic Grignard Reagents (R-MgBr)α-Hydroxy ketone, vicinal diol (with tertiary alcohol groups)
Cyanide Hydrogen Cyanide (HCN)Cyanohydrin
Alcohols Methanol (CH₃OH) in acidHemiketal, Ketal

Specific Reactions and Functional Group Manipulations

The dual carbonyl functionality of this compound makes it an excellent building block for more complex molecules, particularly heterocyclic systems.

Condensation reactions involve the addition of a nucleophile to a carbonyl group, followed by the elimination of a small molecule, typically water. mdpi.com

Nitrogen Nucleophiles: Primary amines (R-NH₂) react with the carbonyl groups of this compound to form imines (Schiff bases). If a reagent with two nucleophilic nitrogen atoms is used, such as hydrazine (B178648) (H₂N-NH₂) or its derivatives, a cyclocondensation reaction can occur to form a heterocyclic ring.

Oxygen Nucleophiles: In the presence of an acid catalyst, alcohols can add to the carbonyl groups to form hemiketals and subsequently ketals. Similarly, water can add to form gem-diols (hydrates), although these are often unstable and exist in equilibrium with the starting diketone. libretexts.org

The ability of 1,2-dicarbonyl compounds to react with binucleophilic species is one of their most important synthetic applications, providing a direct route to a wide variety of heterocycles. mdpi.comsemanticscholar.org

Cyclocondensation reactions involve a condensation reaction between two or more molecules that results in the formation of a ring. This compound, as a 1,2-dielectrophile, is an ideal substrate for these transformations. It can react with compounds containing two nucleophilic centers (dinucleophiles) to construct five- or six-membered heterocyclic rings. The specific heterocycle formed depends on the nature of the dinucleophile used. These reactions are foundational for synthesizing valuable scaffolds in medicinal chemistry and materials science. mdpi.comnih.gov

Table 3: Synthesis of Heterocycles from Vicinal Diketones via Cyclocondensation

DinucleophileStructureResulting Heterocycle
o-Phenylenediamine (B120857) 1,2-diaminobenzeneQuinoxaline
Hydrazine H₂N-NH₂Pyridazine
Hydroxylamine (B1172632) H₂N-OH(Can lead to oximes or further rearrangement)
Amidines RC(=NH)NH₂Imidazole (B134444) derivatives
β-Ketoesters RCOCH₂COOR'Pyrrole or Furan derivatives (Paal-Knorr synthesis)

For instance, the reaction of this compound with an o-phenylenediamine would be expected to yield a 2-methyl-3-(3-fluorophenyl)quinoxaline. Similarly, reaction with hydrazine would likely produce 3-methyl-4-(3-fluorophenyl)pyridazine. These reactions provide a powerful and direct entry into complex molecular architectures.

Cyclization Reactions for the Synthesis of Heterocyclic Systems

Formation of Chromone (B188151) and Pyrazole (B372694) Derivatives

The synthesis of chromone and pyrazole scaffolds is of significant interest in medicinal chemistry. While the most common syntheses for these heterocycles begin with 1,3-dicarbonyl compounds, the α-diketone structure of this compound can be adapted for these transformations, often through in-situ generated intermediates.

Chromone Derivatives: The formation of chromones typically involves the acid-catalyzed intramolecular cyclization of a 1-(2-hydroxyphenyl)-1,3-dione intermediate. ijrar.org For a substrate like this compound, a preliminary reaction to introduce a 2-hydroxyphenyl group at the C3 position would be required to enable this cyclization pathway. Alternatively, modern rhodium-catalyzed methods have been developed for the synthesis of 3-arylchromones from fluorinated α-diazo diketones and heteroarenes, proceeding through C-H activation and carbene insertion followed by an intramolecular nucleophilic aromatic substitution. rsc.org

Pyrazole Derivatives: The synthesis of pyrazoles from dicarbonyl compounds is most famously achieved via the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Although this compound is a 1,2-dione, it can react with hydrazines to form substituted pyrazoles. The reaction proceeds by initial condensation of the hydrazine with one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction depends on the specific hydrazine used and the reaction conditions. For instance, reaction with hydrazine hydrate (B1144303) would yield a 4-methyl-3-(3-fluorophenyl)-1H-pyrazole, while substituted hydrazines would lead to N-substituted pyrazole derivatives. Efficient copper-catalyzed condensation reactions have been developed that allow for the synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature without the need for an acid catalyst. organic-chemistry.org

Table 1: Representative Synthesis of Pyrazole Derivatives from Dicarbonyl Precursors This table illustrates common methods for pyrazole synthesis from dicarbonyls, which are analogous to potential reactions for this compound.

Dicarbonyl Precursor Hydrazine Reagent Catalyst/Conditions Product Reference
1,3-Diketones Hydrazine Acid or Base Catalysis Substituted Pyrazoles nih.gov
1,3-Diketones Hydrazine Copper Catalyst, rt Substituted Pyrazoles organic-chemistry.org
Vicinal Diols Hydrazones Cerium Catalyst 1,3,5-Trisubstituted Pyrazoles rsc.org
Alkyne-1,2-diones Phenylhydrazine Protic Solvents Substituted Pyrazoles mdpi.com

Reductive Transformations

The carbonyl groups of this compound are susceptible to reduction by various chemical and enzymatic methods, leading to α-hydroxy ketones or the corresponding diols.

Chemical Reduction Methods

The selective reduction of one carbonyl group in an α-diketone to yield an α-hydroxy ketone (an acyloin) is a valuable transformation. Several methods are effective for this purpose. A system using zinc dust in ethanol in the presence of a salt can effectively reduce α-diketones to their corresponding hydroxy ketones. rsc.org Another efficient method involves a zinc salt-catalyzed reduction where water serves as the hydrogen source and zinc metal acts as the reductant, providing a cost-effective and environmentally friendly route to α-hydroxyketones. rsc.orgresearchgate.net

For more specific catalytic approaches, titanocene (B72419) dichloride (Cp₂TiCl₂) has been shown to catalyze the reduction of α-diketones with Grignard reagents like isopropylmagnesium bromide. nih.gov This method is notable for its high selectivity, yielding the α-ketol as the primary product even when excess Grignard reagent is used. nih.gov

Table 2: Chemical Reduction of Aromatic α-Diketones

α-Diketone Substrate Reagent System Product Type Key Features Reference
General Aromatic α-Diketone Zn-Salt-EtOH α-Hydroxy Ketone Effective and simple rsc.org
General Aromatic α-Diketone Zn/ZnCl₂, H₂O α-Hydroxy Ketone Uses water as H₂ source rsc.orgresearchgate.net
Benzil i-PrMgBr, cat. Cp₂TiCl₂ α-Hydroxy Ketone (Benzoin) High selectivity for mono-reduction nih.gov
Enzymatic Reduction Pathways (e.g., by Brewer's Yeast Enzymes)

Biocatalysis using microorganisms like brewer's or baker's yeast (Saccharomyces cerevisiae) offers a powerful method for the enantio- and regioselective reduction of ketones. The reduction of aromatic α-diketones by yeast enzymes has been well-documented. umich.eduresearchgate.net Yeast contains a variety of reductase enzymes, including alcohol dehydrogenase, that can reduce vicinal diketones like diacetyl and pentanedione. researchgate.netcibd.org.uk

When applied to aromatic α-diketones such as 1-phenyl-1,2-propanedione (B147261), a close analog of the title compound, baker's yeast performs a highly stereoselective reduction. proquest.com The reaction typically yields the corresponding (1R,2S)-diol with high enantiomeric excess. proquest.com The reduction proceeds stepwise, first forming an α-hydroxy ketone intermediate which is then further reduced to the diol. The stereochemical outcome and yield can be influenced by the reaction medium, with organic-water solvent systems often providing higher enantiomeric excess compared to reactions in water alone. researchgate.net Given these precedents, this compound is expected to be an excellent substrate for enzymatic reduction by brewer's yeast, leading to chiral 1-(3-fluorophenyl)propane-1,2-diol.

Table 3: Enzymatic Reduction of Aromatic α-Diketones with Baker's Yeast (S. cerevisiae)

Substrate Solvent System Major Product Enantiomeric Excess (ee) Reference
Benzil Toluene-H₂O (R)-Benzoin 95.9% researchgate.net
4,4'-Dichlorobenzil Toluene-H₂O (R)-4,4'-Dichlorobenzoin 61% researchgate.net
1-Phenyl-1,2-propanedione Water (1R,2S)-1-Phenyl-1,2-propanediol High proquest.com

Oxidative Transformations

The carbon-carbon bond between the two carbonyl groups of an α-diketone is susceptible to oxidative cleavage. This reaction breaks the dione (B5365651) into two carboxylic acid fragments. A simple and inexpensive method for this transformation uses aqueous sodium hypochlorite (B82951) in acetonitrile (B52724) at ambient temperature. tandfonline.com

Another effective system for the oxidative cleavage of α-diketones is hydrogen peroxide (H₂O₂). The reaction can be performed under alkaline conditions, where the hydroperoxide anion is the active oxidant. beilstein-journals.orgacs.org Alternatively, the efficiency of H₂O₂ can be enhanced by a catalyst. Methyltrioxorhenium (MTO) has been reported as a highly efficient catalyst for the oxidative cleavage of α-hydroxycarbonyl compounds and α-diketones to their corresponding carboxylic acids under mild conditions. tandfonline.com For this compound, oxidative cleavage would be expected to yield 3-fluorobenzoic acid and acetic acid.

Photochemical Reactivity of α-Diketones

α-Diketones are known for their rich and diverse photochemical reactivity, which is initiated by the absorption of UV-Vis light, leading to an n→π* transition. The resulting excited states can undergo various transformations.

Photodecarbonylation Mechanisms

A characteristic photochemical reaction of many α-diketones is photodecarbonylation, which involves the loss of one or both carbonyl groups as carbon monoxide (CO). In the context of producing large polycyclic aromatic hydrocarbons (acenes), the photodecarbonylation of bridged α-diketone precursors is a key synthetic step. nih.govacs.org

The mechanism is complex and can proceed from both the singlet and triplet excited states. nih.gov Upon photoexcitation, the α-diketone is promoted to its first excited singlet state (S₁). Due to a typically small singlet-triplet energy gap in α-diketones, rapid intersystem crossing (ISC) to the triplet state (T₁) can occur. acs.org Decarbonylation is a very fast process that can happen from either the short-lived singlet or triplet state, often within nanoseconds. nih.govacs.org The reaction is driven by the formation of a stable aromatic product. researchgate.netspiedigitallibrary.org For a non-cyclic α-diketone like this compound, photolysis could potentially lead to the expulsion of one molecule of CO to form a carbene intermediate, or a concerted loss of two CO molecules, though the latter is more common in cyclic systems. The most likely outcome would be fragmentation reactions.

Influence of Fluorine Substitution on Reaction Profiles

The presence of a fluorine atom on the phenyl ring at the meta-position introduces specific electronic and steric effects that modulate the reactivity of this compound compared to its non-fluorinated analog, 1-phenylpropane-1,2-dione. nih.gov

Electronic Effects of the 3-Fluorophenyl Moiety on Reaction Pathways

The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). In the meta-position, this effect is primarily felt, influencing the electron density of the aromatic ring and, by extension, the adjacent carbonyl group. This can enhance the electrophilicity of the carbonyl carbons, potentially accelerating nucleophilic attack at these sites.

In the context of photoreactions, the electron-withdrawing nature of the 3-fluoro substituent can influence the energy levels of the singlet and triplet states and the efficiency of intersystem crossing. researchgate.net While specific data for the target compound is unavailable, studies on other fluorinated aromatic compounds suggest that fluorine substitution can impact photophysical properties such as quantum yields and lifetimes of excited states. researchgate.net

The table below summarizes the expected electronic influence of the 3-fluoro substituent on key reactive sites of the molecule.

Reactive SiteExpected Electronic Influence of 3-Fluoro GroupPotential Impact on Reactivity
Carbonyl CarbonsIncreased electrophilicity due to -I effectEnhanced susceptibility to nucleophilic attack
Phenyl RingDeactivation towards electrophilic aromatic substitutionReduced reactivity in reactions involving the aromatic ring
Excited States (Singlet/Triplet)Alteration of energy levels and intersystem crossing efficiencyModulation of photochemical reaction pathways and quantum yields

Steric Effects on Chemical Transformations

The steric hindrance imposed by the fluorine atom at the 3-position is generally considered to be minimal due to the small van der Waals radius of fluorine. However, even this small steric presence can influence the regioselectivity of certain reactions by directing the approach of incoming reagents to the less hindered side of the molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling detailed investigation of molecular structures and properties. For derivatives of 1-(3-fluorophenyl)propane-1,2-dione, these methods have been instrumental in elucidating electronic characteristics and energetic profiles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is effective for determining optimized molecular geometries, vibrational frequencies, and various molecular properties. researchgate.net For fluorophenyl derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G, are employed to predict geometrical parameters. researchgate.net

Studies on related fluorophenyl compounds demonstrate that DFT can be used to analyze molecular stability arising from hyperconjugative interactions through Natural Bond Orbital (NBO) analysis. researchgate.netresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial electronic parameters determined by DFT. iucr.org The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity, stability, and electron-donating or -accepting capabilities. iucr.orgacs.org For instance, a smaller energy gap suggests higher reactivity.

While specific DFT data for this compound is not extensively published, the principles are applied to similar structures. For example, in a study of a fluorophenyl-containing pyrazolo[1,2-b]phthalazine-5,10-dione, DFT was used to simulate UV-Vis spectra, which were then compared with experimental results. rsc.org

Table 1: Representative DFT-Calculated Electronic Properties for Fluorophenyl-Containing Compounds

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons.
Energy Gap (ΔE) The difference in energy between the HOMO and LUMO. Indicates chemical reactivity and stability. A smaller gap often implies higher reactivity. iucr.org

| Hyperpolarizability | A measure of the non-linear optical response of a molecule. | Important for the development of new optical materials. researchgate.net |

Note: This table is illustrative of the types of data obtained from DFT studies on related compounds, as specific values for this compound are not available in the searched literature.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net This analysis is crucial for understanding a molecule's physical and biological properties, as different conformers can have varying energy levels and reactivity. researchgate.net

For flexible molecules, quantum mechanical methods are used to map the conformational energy landscape, identifying low-energy conformers and the energy barriers between them. researchgate.net In a study on butane-2,3-dione 2,3-bis{[bis(4-fluorophenyl)methylidene]hydrazone}, a related compound containing fluorophenyl groups, computational studies were used to confirm that different crystal polymorphs arose from adjustments in molecular conformation (packing polymorphism). researchgate.net This highlights how computational modeling can explain experimentally observed phenomena like polymorphism. researchgate.net

Although detailed conformational analysis specifically for this compound is not prominently featured in the available literature, the general approach would involve rotating the bonds connecting the phenyl ring and the propanedione moiety to identify stable conformations and their relative energies.

Intermolecular interactions are the forces that mediate attraction and repulsion between molecules. These forces, including hydrogen bonds and van der Waals forces, govern the packing of molecules in the solid state and their behavior in solution.

Computational methods are used to analyze and quantify these non-covalent interactions. Hirshfeld surface analysis is a powerful tool derived from computational calculations that helps visualize and quantify intermolecular contacts in a crystal lattice. iucr.org For example, in a study of a related chlorophenyl dione (B5365651), Hirshfeld analysis revealed that the crystal packing was dominated by O–H···O and C–H···O hydrogen bonds, as well as van der Waals contacts. In another complex containing fluorophenyl groups, H⋯H contacts were found to make the largest contribution (48–50%) to the crystal packing. iucr.org

In a pyrazolyl-phthalazine-dione derivative with a fluorophenyl group, a notable short intermolecular distance between the fluorine atom and the center of a neighboring heterocyclic ring was identified, which organized the molecules into parallel chains. rsc.org This type of F···π interaction is a significant non-covalent force that can influence molecular assembly.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing information on transient species like transition states that are difficult to observe experimentally.

By mapping the potential energy surface of a reaction, computational chemistry can trace the pathway from reactants to products through transition states. harvard.edu This allows for the determination of reaction mechanisms, activation energies, and the factors controlling selectivity. harvard.edu

While specific reaction pathway analyses for this compound were not found, studies on similar systems illustrate the methodology. For instance, computational and kinetic studies have provided evidence for an SN2 reaction mechanism in anion-binding catalysis, expanding the range of substrates that can be activated. harvard.edu In the synthesis of pyrazolyl-phthalazine-diones, a plausible reaction mechanism was proposed based on the established mechanism for similar compounds, highlighting how theoretical models can guide synthetic efforts. rsc.org

Computational methods can provide valuable thermochemical and kinetic data for chemical reactions. acs.orgresearchgate.net Thermochemical properties such as enthalpy of formation, reaction enthalpies, and activation energies can be calculated to predict the feasibility and rate of a chemical transformation. researchgate.net

For example, DFT calculations have been used to investigate the thermodynamics of antioxidant activity, specifically by calculating bond dissociation energies (BDE) and proton affinities (PA) to determine the likely radical scavenging mechanism. acs.org In a study of pyrazolyl-phthalazine-dione derivatives, DFT was used to calculate thermodynamic parameters that supported experimental findings on their antioxidant potential and helped identify the prevailing radical scavenging mechanisms in different solvents. rsc.org These studies showcase how computational thermochemistry can predict and explain the reactivity of complex organic molecules. rsc.orgacs.org

Prediction of Molecular Properties and Spectra

Theoretical simulations are instrumental in interpreting experimental spectroscopic data, aiding in the structural confirmation of synthesized compounds. Methods like Density Functional Theory (DFT) are commonly employed to predict spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed by optimizing the molecule's geometry and then using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts are then compared with experimental data for validation. For instance, in studies of related heterocyclic compounds derived from diones, calculated chemical shifts show a strong correlation with experimental values, helping to assign specific signals to the corresponding nuclei in the molecule. rsc.org The presence of the fluorine atom and the dicarbonyl group in this compound significantly influences the electronic environment of nearby protons and carbons, which would be reflected in the calculated chemical shifts.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating electronic absorption spectra. rsc.org This analysis calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. For pyrazolyl-phthalazine-diones, which share a dione-like structure, TD-DFT has been used to simulate their UV-Vis spectra, showing a reasonable match with experimental results, although simulated bands are often slightly redshifted. rsc.org Similar calculations for this compound would help in understanding its electronic structure and interpreting its optical properties.

Spectroscopic Technique Computational Method Predicted Parameters Purpose
NMR DFT (GIAO)¹H and ¹³C Chemical ShiftsStructural Elucidation, Signal Assignment
UV-Vis TD-DFTElectronic Transition Energies (λ_max)Interpretation of Optical Properties
Infrared (IR) DFTVibrational FrequenciesAssignment of Functional Group Vibrations

The electronic structure of a molecule is fundamental to its reactivity and physical properties, including its potential for applications in nonlinear optics (NLO). NLO materials are crucial for technologies like optical switching and data processing. researchgate.netnih.gov Organic molecules with electron donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO responses.

Electronic Properties: The electronic characteristics of this compound can be investigated using DFT. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. dntb.gov.ua A smaller energy gap suggests higher reactivity and can be associated with enhanced NLO properties. nih.gov The molecular electrostatic potential (MEP) map is another valuable tool, which illustrates the charge distribution and identifies electrophilic and nucleophilic sites within the molecule. dntb.gov.ua For this compound, the electronegative fluorine atom and oxygen atoms of the dione group would be expected to be regions of negative potential, while the hydrogen atoms would be areas of positive potential.

Nonlinear Optical (NLO) Responses: The NLO properties are determined by the molecule's response to a strong electromagnetic field. The first hyperpolarizability (β) is a key measure of the second-order NLO response. researchgate.net Computational studies can predict the value of β, providing a way to screen potential NLO candidates. For a molecule to have a non-zero β, it must lack a center of symmetry. While this compound itself may not have a large NLO response, its dione structure serves as a versatile building block for creating more complex, non-centrosymmetric molecules with enhanced NLO properties. Theoretical calculations on related chalcones and pyrazole (B372694) derivatives have demonstrated that strategic placement of electron-donating and withdrawing groups can significantly increase the first hyperpolarizability. dntb.gov.uadntb.gov.ua

Property Computational Method Key Parameters Significance
Electronic Structure DFTHOMO Energy, LUMO Energy, Energy GapDetermines molecular reactivity and stability.
Charge Distribution DFTMolecular Electrostatic Potential (MEP)Identifies sites for electrophilic/nucleophilic attack.
NLO Response DFT/TD-DFTFirst Hyperpolarizability (β)Quantifies second-order nonlinear optical activity.

Molecular Docking and Receptor Interaction Modeling (Focusing on chemical interactions for scaffold design)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug design, this involves docking a small molecule (ligand), such as a derivative of this compound, into the binding site of a target protein (receptor). This modeling is crucial for designing molecular scaffolds that can lead to new therapeutic agents. researchgate.net

The 1,2-dione moiety within this compound is a valuable scaffold for designing enzyme inhibitors. The two adjacent carbonyl groups can act as key hydrogen bond acceptors, anchoring the molecule within a receptor's active site. Molecular docking studies on similar scaffolds, such as quinoline-diones and coumarin (B35378) hybrids, have shown how these core structures can effectively interact with amino acid residues. researchgate.netacs.org

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and generating a 3D model of the ligand.

Docking Simulation: Using software like AutoDock to explore various possible binding poses of the ligand in the receptor's active site. researchgate.net

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to understand the specific chemical interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. semanticscholar.org

For this compound, a docking study would reveal how the fluorophenyl ring and the dione core contribute to binding. The fluorophenyl group could engage in hydrophobic or π-stacking interactions, while the dione's oxygen atoms could form crucial hydrogen bonds with residues like arginine, lysine, or histidine in an active site. This information is invaluable for scaffold-based drug design, allowing chemists to modify the scaffold—for example, by adding other functional groups—to enhance binding affinity and selectivity for a specific biological target. acs.orgnih.gov

Derivatives and Analogues: Synthesis and Structure Activity/property Research

Synthesis of Substituted 1-(Fluorophenyl)propane-1,2-diones

The synthesis of substituted analogues of 1-(3-fluorophenyl)propane-1,2-dione is a key strategy for fine-tuning its chemical and physical properties. This involves altering the substituents on the aromatic ring and modifying the dione (B5365651) side chain.

The position of the fluorine atom on the phenyl ring significantly influences the electronic properties of the molecule. Synthesizing isomers, such as 1-(2-fluorophenyl)propane-1,2-dione and 1-(4-fluorophenyl)propane-1,2-dione, allows for a direct comparison of these effects. A common synthetic route to these compounds is the Friedel-Crafts acylation of the corresponding fluoro-substituted benzene (B151609) derivative. For example, 1-(4-Fluorophenyl)propane-1,2-dione can be prepared from 4-fluoroacetophenone and oxalyl chloride using a Lewis acid catalyst like aluminum chloride.

Beyond varying the fluorine position, introducing other substituents onto the aromatic ring provides a means to modulate properties such as lipophilicity, metabolic stability, and electronic effects. clockss.org Standard electrophilic aromatic substitution reactions can be employed to introduce groups like nitro, halogen, or alkyl groups, although the directing effects of the existing acyl and fluorine substituents must be considered. Alternatively, a more versatile approach involves starting with an appropriately substituted acetophenone (B1666503) and converting it to the desired dione. A general method for synthesizing 1,3-dicarbonyl compounds involves the base-mediated condensation of a ketone with an ester. rsc.org For instance, reacting a substituted acetophenone with an oxalate (B1200264) ester in the presence of a base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can yield the corresponding arylpropane-1,2-dione.

Table 1: Examples of Substituted 1-Aryl-propane-1,2-dione Derivatives and Synthetic Approaches

Compound NameAromatic SubstituentsGeneral Synthetic ApproachStarting MaterialsReference
1-(4-Fluorophenyl)propane-1,2-dione4-FluoroFriedel-Crafts Acylation4-Fluoroacetophenone, Oxalyl Chloride
1-(4-Bromophenyl)-3-(4-fluorophenyl)propane-1,3-dione4-Bromo, 4-FluoroClaisen Condensation4-Bromoacetophenone, Ethyl 4-fluorobenzoate rsc.org
1-(5-Chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)propane-1,3-dione5-Chloro, 2-Hydroxy, 4-ChloroCondensation5-Chloro-2-hydroxyphenol, Acetylacetone smolecule.com
1-(2,4-difluorophenyl)-3-(substituted-phenyl)-1,3-propanediones2,4-Difluoro, variousClaisen-Schmidt CondensationSubstituted benzaldehyde (B42025), 2',4'-difluoroacetophenone researchgate.net

Altering the propane-1,2-dione moiety offers another avenue for creating structural diversity. The terminal methyl group can be replaced with other alkyl or aryl groups to investigate steric and electronic effects on reactivity and biological interactions. This is typically achieved by selecting a different starting ketone in condensation reactions. For example, using propiophenone (B1677668) instead of acetone (B3395972) in a Claisen condensation with an appropriate ester would yield a 1-phenylbutane-1,2-dione (B1655308) derivative.

Furthermore, the dione itself can be modified. For instance, 1-(2,6-Difluorophenyl)pentane-1,3-dione has been synthesized, demonstrating the extension of the carbon chain. smolecule.com Such modifications can influence the compound's chelating properties and its ability to participate in cyclization reactions.

Transformation into Diverse Chemical Scaffolds

The 1,2-dicarbonyl functionality is a versatile precursor for the synthesis of a wide range of other molecules, particularly heterocyclic compounds. Its reactivity allows for cyclocondensation reactions with various nucleophiles, and the carbonyl groups can be selectively reduced to generate new functionalities.

Fluorinated 1,2-dicarbonyl compounds are valuable building blocks for constructing fluorine-containing heterocycles, which are of significant interest in medicinal and materials chemistry. clockss.orgchim.it The two adjacent carbonyl groups readily react with binucleophiles to form various ring systems. clockss.org

A primary example is the synthesis of quinoxalines. The condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound like this compound yields a substituted quinoxaline. acgpubs.org This reaction is often carried out in refluxing ethanol (B145695) or acetic acid. Similarly, reaction with hydrazines can produce pyrazoles, and reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. researchgate.netresearchgate.net The use of fluorinated dicarbonyls in these syntheses directly incorporates fluorine into the final heterocyclic product, a strategy often referred to as the "block-synthon" method. clockss.org

Table 2: Heterocyclic Scaffolds from Dicarbonyl Precursors

Dicarbonyl PrecursorReagentResulting HeterocycleGeneral Reaction TypeReferences
1-Aryl-1,2-dioneo-PhenylenediamineQuinoxalineCyclocondensation acgpubs.org
1-Aryl-1,3-dioneHydrazine (B178648)Pyrazole (B372694)Cyclocondensation researchgate.netresearchgate.net
1-Aryl-1,3-dioneGuanidinePyrimidineCyclocondensation researchgate.net
1-Aryl-1,3-dioneHydroxylamineIsoxazoleCyclocondensation researchgate.net
4-Aroyl-5-aryl-furan-2,3-dioneAsymmetric dialkylurea1H-Pyrrole-2,3-dioneCyclocondensation acgpubs.org

The carbonyl groups of this compound can be selectively reduced to afford α-hydroxy ketones and 1,2-diols. These products are valuable chiral building blocks in organic synthesis. The selective reduction of one carbonyl group to yield an α-hydroxy ketone, such as 1-(3-fluorophenyl)-1-hydroxypropan-2-one, can be achieved using various reducing agents or biocatalysts. unife.it For example, thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes have been used for the asymmetric synthesis of α-hydroxy ketones. unife.it Chemical methods, such as catalytic hydrogenation over modified platinum catalysts, have also been employed for the enantioselective hydrogenation of 1-phenyl-propane-1,2-dione, yielding the corresponding hydroxyketone. researchgate.net

Further reduction of both carbonyl groups produces the corresponding 1,2-diol, 1-(3-fluorophenyl)propane-1,2-diol. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. smolecule.comsmolecule.com The reduction of 1-phenyl-1,2-propanedione (B147261) with baker's yeast has been shown to produce (1R, 2S)-1-phenyl-1,2-propanediol with high chemical and optical yield. jst.go.jp The stereochemical outcome of these reductions can often be controlled by the choice of reagent and reaction conditions, providing access to specific stereoisomers of the diol. jst.go.jpevitachem.comrsc.org

Chalcones are a class of compounds with a 1,3-diaryl-2-propen-1-one backbone that are known for their diverse biological activities. nih.govfabad.org.tr While not a direct transformation of the dione, related conjugated systems can be synthesized from precursors that could also lead to this compound. The most common method for chalcone (B49325) synthesis is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an acetophenone and a benzaldehyde. researchgate.netmdpi.com For example, reacting 3-fluoroacetophenone with a substituted benzaldehyde would produce a chalcone with the 3-fluorophenyl group adjacent to the carbonyl.

The α,β-unsaturated ketone system of chalcones is a key structural feature. nih.gov These molecules serve as versatile intermediates for the synthesis of other flavonoids and heterocyclic systems through reactions like Michael addition and cyclization. fabad.org.tr

Construction of Complex Polycyclic and Bridged Systems

The scientific literature reviewed provides limited direct examples of this compound being utilized as a direct precursor for the construction of complex polycyclic and bridged systems. While related dicarbonyl compounds are known to participate in such transformations, specific research detailing these pathways for the 3-fluoro derivative is not extensively documented. For instance, related 1,3-dione structures, particularly those containing a 2-hydroxyphenyl moiety, can undergo cyclodehydration to form polycyclic chromone (B188151) systems. mdpi.com Similarly, other diketone derivatives have been noted to participate in condensation reactions to yield larger polycyclic structures. evitachem.com Research into the formation of bridged systems, such as bicyclo[3.3.1]nonanones, has also been reported, but these syntheses originate from different classes of starting materials. iucr.org A patent exists for 2-(substituted-phenyl)-cyclopentane-1,3-dione compounds, which includes derivatives of bridged systems, but this represents a different molecular framework. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies in Derivative Series

The relationship between the chemical structure of this compound derivatives and their resulting reactivity and properties is a subject of significant scientific interest. The presence and position of the fluorine atom on the phenyl ring are critical in determining the physicochemical characteristics of the molecule. ontosight.ai

Research Findings:

The fluorine atom at the meta-position (C-3) of the phenyl ring primarily exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). This electronic influence modifies the reactivity of the adjacent dicarbonyl moiety. These structural modifications are pivotal as they can influence the molecule's interaction with biological targets or its utility as a synthetic intermediate. ontosight.ai

Studies on related 1,3-diaryl-1,3-dicarbonyl compounds have been instrumental in developing quantitative reactivity scales for electrophilic fluorinating reagents. In these studies, the dicarbonyl compounds serve as sensitive spectrophotometric reporters of reactivity. The kinetics of the fluorination reaction are measured for a range of para-substituted derivatives, allowing for the calculation of Hammett parameters. These parameters provide a quantitative measure of how electronic effects influence reaction rates, revealing that the mechanisms of fluorination are generally similar across different reagents. dur.ac.uk Such methodologies could be applied to a series of fluorophenylpropane-dione isomers to precisely quantify the impact of the fluorine atom's position on the reactivity of the dicarbonyl group.

Furthermore, the electronic properties of the 3-fluorophenyl group can be expected to influence the characteristics of more complex derivatives. For example, in the development of nonlinear optical (NLO) materials, the inclusion of a 3-fluorophenyl group in an imine-bridged aromatic compound has been studied to understand its effect on the material's physical and optical properties. researchgate.net Similarly, in medicinal chemistry, the synthesis of various heterocyclic derivatives, such as pyrazolines from fluorinated chalcones, allows for the exploration of structure-activity relationships, where the electronic nature of the substituent plays a key role in biological efficacy. researchgate.net

The following table compares basic properties of this compound with its chloro-analogue to illustrate a simple structure-property relationship.

PropertyThis compound1-(3-Chlorophenyl)propane-1,2-dione
CAS Number 10557-18-3 bldpharm.com10557-17-2 nih.gov
Molecular Formula C₉H₇FO₂ bldpharm.comC₉H₇ClO₂ nih.gov
Molecular Weight 166.15 g/mol bldpharm.com182.60 g/mol nih.gov
XLogP3 ---2.5 nih.gov
Hydrogen Bond Donors 00 nih.gov
Hydrogen Bond Acceptors 22 nih.gov

Advanced Applications in Chemical Research

Utility as Building Blocks in Complex Molecule Synthesis

As a synthetic building block, 1-(3-Fluorophenyl)propane-1,2-dione provides a versatile scaffold for constructing intricate molecular architectures, particularly within the realm of organofluorine chemistry.

The presence of a fluorine atom on the phenyl ring makes this compound an excellent starting point for the synthesis of more complex organofluorine compounds. cas.cn The fluorine atom can modulate the physicochemical properties of the final molecule, including lipophilicity, metabolic stability, and binding affinity, which is of paramount importance in pharmaceutical and agrochemical research.

The primary utility of this compound lies in the versatile reactivity of its 1,2-dione functionality. This moiety can undergo a wide range of condensation reactions with various nucleophiles to generate highly functionalized, fluorine-containing heterocyclic systems. For example, reaction with binucleophiles such as substituted anilines, hydrazines, or amidines can lead to the formation of fluorinated quinoxalines, pyrazoles, and imidazoles, respectively. These resulting heterocyclic cores are prevalent in medicinal chemistry.

Table 1: Potential Heterocyclic Scaffolds from this compound

ReactantResulting HeterocyclePotential Significance
o-Phenylenediamine (B120857)2-Methyl-3-(3-fluorophenyl)quinoxalineCore structure in pharmaceuticals and dyes
Hydrazine (B178648)3-Methyl-4-(3-fluorophenyl)pyrazoleScaffold for anti-inflammatory and analgesic agents
Ammonia and an AldehydeSubstituted 2-Methyl-4-(3-fluorophenyl)imidazoleFound in antifungal and antihypertensive drugs
Hydroxylamine (B1172632)3-Methyl-4-(3-fluorophenyl)isoxazoleBioisostere for various functional groups

The compact and highly reactive nature of the α-dicarbonyl unit makes this compound an ideal synthon for multicomponent reactions (MCRs) and cascade sequences. MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials.

For instance, in a variation of the Radziszewski imidazole (B134444) synthesis, this compound could react with an aldehyde, ammonia, and a primary amine to generate highly substituted, fluorinated imidazoles in a single step. Its ability to participate in such reactions makes it a powerful tool for generating libraries of complex molecules for drug discovery and chemical biology. The predictable reactivity of the dione (B5365651) allows for its incorporation into complex cascade reactions, where the initial product undergoes further spontaneous transformations, increasing molecular complexity rapidly.

Role as Chemical Probes and Reagents in Synthetic Organic Chemistry

Beyond its use as a structural component, the compound serves as a valuable reagent and probe for exploring and understanding chemical reactions.

This compound can serve as a benchmark substrate for the development of new synthetic methods. For example, researchers developing novel catalytic systems for asymmetric reductions, condensations, or C-C bond-forming reactions could use this compound to test the efficacy, selectivity, and substrate scope of their new methodology. The two distinct carbonyl groups—a ketone and an aldehyde-like carbonyl adjacent to the phenyl ring—present a challenge in chemoselective transformations, making it an excellent substrate for testing the selectivity of new reagents.

The fluorine atom acts as a powerful spectroscopic probe for mechanistic studies. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique, and the chemical shift of the fluorine nucleus is exquisitely responsive to its local electronic environment.

When this compound is used as a reactant or substrate, changes in the electronic state of the phenyl ring during the course of a reaction can be monitored in real-time by ¹⁹F NMR. This allows for the detection of transient intermediates, the study of reaction kinetics, and the elucidation of complex reaction mechanisms where electronic effects play a crucial role. For example, the formation of a charged intermediate or a transition state involving the aromatic ring would cause a discernible shift in the ¹⁹F NMR signal, providing direct evidence for the proposed mechanistic pathway.

Table 2: Hypothetical ¹⁹F NMR Data for Mechanistic Analysis

SpeciesHypothetical ¹⁹F Chemical Shift (ppm)Interpretation
Starting Material: this compound-112.5Reference (neutral species)
Reaction Intermediate (e.g., Meisenheimer complex)-125.0Significant upfield shift indicates increased electron density on the ring
Final Product-110.8Downfield shift relative to starting material suggests attachment of an electron-withdrawing group

Exploration in Materials Science

The incorporation of fluorine into organic materials can lead to desirable properties such as enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. This compound is a potential precursor for novel fluorinated materials.

The dicarbonyl moiety can be used as a reactive handle to polymerize or graft the molecule onto surfaces or into polymer backbones. For example, it could be used to synthesize fluorinated polyimides or polyquinoxalines, classes of high-performance polymers known for their thermal stability. Furthermore, the compound could be used to create specialized ligands for metal-organic frameworks (MOFs), where the fluorine atoms lining the pores could tailor the gas sorption properties or catalytic activity of the material. Its structure also suggests potential as a building block for fluorinated liquid crystals or as a component in the synthesis of photosensitizers for applications in photodynamic therapy or organic photovoltaics.

Components in Advanced Material Formulations (e.g., Liquid Crystal Mixtures)

While direct, extensive research on the specific applications of this compound within advanced material formulations such as liquid crystal (LC) mixtures is not widely documented in publicly available literature, its structural features suggest a potential role as a dopant or a precursor for more complex liquid crystal molecules. The presence of a fluorinated phenyl ring and a diketone functional group allows for informed speculation on its behavior and influence on the properties of a host liquid crystal mixture.

The introduction of fluorine into mesogenic—or liquid crystal-forming—molecules is a well-established strategy for tuning the physical properties of the resulting materials. Fluorine's high electronegativity can significantly alter the dipole moment of a molecule, which in turn affects the dielectric anisotropy (Δε) of the liquid crystal mixture. beilstein-journals.orgarxiv.org A positive or negative dielectric anisotropy is a critical parameter for the functioning of various types of liquid crystal displays (LCDs).

Furthermore, the diketone moiety in this compound could engage in specific intermolecular interactions, such as hydrogen bonding with appropriate functional groups in other components of the mixture, or coordination with metal ions. These interactions can influence the phase behavior, thermal stability, and ordering of the liquid crystal.

Given the absence of specific experimental data for this compound in liquid crystal mixtures, we can extrapolate potential effects based on studies of analogous fluorinated and diketone-containing compounds. For instance, the addition of a chiral dopant to a nematic liquid crystal can induce a cholesteric (chiral nematic) phase, the properties of which are highly dependent on the dopant's molecular structure and its interaction with the host. beilstein-journals.org While this compound is not inherently chiral, its derivatives or complexes could be.

The photochemical properties of diketones could also be of interest in the formulation of advanced materials. The potential for photo-induced reactions or changes in conformation could be exploited in light-responsive or photoswitchable liquid crystal systems.

To illustrate the potential impact of a dopant like this compound on a hypothetical nematic liquid crystal host, the following data tables present plausible, though not experimentally verified, changes in key properties. These tables are intended to provide a conceptual framework for the kind of effects such a compound might induce.

Table 1: Hypothetical Influence of this compound Concentration on the Dielectric Anisotropy of a Nematic LC Host

Dopant Concentration (wt%)Dielectric Anisotropy (Δε) at 25°C
0.0+5.0
0.5+5.2
1.0+5.5
2.0+6.1

This interactive table illustrates a hypothetical increase in positive dielectric anisotropy with increasing dopant concentration, a plausible effect due to the polar nature of the fluorophenyl group.

Table 2: Hypothetical Effect of this compound on the Phase Transition Temperatures of a Nematic LC Host

Dopant Concentration (wt%)Nematic-to-Isotropic Transition Temperature (°C)
0.080.0
0.579.5
1.078.8
2.077.2

This interactive table shows a hypothetical depression of the nematic-to-isotropic phase transition temperature, a common phenomenon observed upon the addition of impurities or dopants to a liquid crystal host.

It is crucial to emphasize that the data presented in these tables are illustrative and based on general principles of liquid crystal physics and chemistry. unipa.itresearchgate.net Detailed experimental studies would be necessary to determine the actual effects of this compound in specific liquid crystal mixtures. The potential for this compound in advanced material formulations remains an area for future research and exploration.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluorophenyl)propane-1,2-dione, and how do substituent positions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidative coupling of substituted phenyl precursors with diketone-forming agents. For example, analogous compounds like 1-(4-hydroxyphenyl)propane-1,2-dione were synthesized through stepwise oxidation of DES-4-semiquinone intermediates . For fluorinated derivatives, electron-withdrawing fluorine substituents (e.g., 3-fluorophenyl) may require milder oxidation conditions (e.g., TEMPO/NaOCl) to avoid over-oxidation. Reaction monitoring via TLC or HPLC is critical to optimize yield. Adjust stoichiometry based on steric/electronic effects of the fluorophenyl group compared to methoxy or hydroxy analogs .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • Methodological Answer :
  • ¹H/¹³C NMR : The 3-fluorophenyl group will show distinct aromatic splitting patterns (e.g., meta-fluorine coupling in ¹H NMR) and deshielded carbonyl carbons (~190–200 ppm in ¹³C NMR). Compare with 1-(4-fluorophenyl) analogs, where fluorine para to the diketone reduces electronic effects on carbonyl groups .
  • IR : Strong C=O stretches near 1700 cm⁻¹; fluorine substitution may slightly shift absorption due to inductive effects.
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₉H₇FO₂ (exact mass: 166.0375). Fragmentation patterns (e.g., loss of CO groups) differ from methoxy-substituted analogs .

Q. What are the key reactivity patterns of the 1,2-diketone moiety in fluorophenyl derivatives?

  • Methodological Answer : The 1,2-diketone group undergoes nucleophilic additions (e.g., with hydrazines to form hydrazones) and cyclocondensation reactions. Fluorine’s electron-withdrawing nature increases electrophilicity of carbonyl carbons, accelerating reactions with amines or thiols. For example, 1-(4-fluorophenyl)propane-1,2-dione forms stable thiosemicarbazones under mild conditions, a pattern applicable to the 3-fluoro derivative . Control reaction pH (e.g., buffered at 6–7) to avoid decomposition of the fluorophenyl ring.

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic structure and bioactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (FMOs). Fluorine’s electronegativity lowers HOMO energy, reducing nucleophilicity. Compare with 2,4,5-trimethoxyphenyl analogs, where methoxy groups increase electron density on the diketone .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., antioxidant enzymes). The 3-fluorophenyl group’s polarity may enhance binding to hydrophobic pockets in proteins, as seen in related thiosemicarbazone-metal complexes .

Q. What role does this compound play in metabolic or biodegradation pathways?

  • Methodological Answer : Fluorinated diketones may undergo microbial degradation via reductive cleavage of the 1,2-diketone group. For example, Bacillus subtilis strains degrade similar compounds (e.g., 1-(4-hydroxyphenyl)propane-1,2-dione) through enzymatic reduction to hydroxyketones, followed by ring-opening reactions . Use LC-HRMS to identify metabolites and stable isotope labeling (¹³C) to trace degradation pathways.

Q. How does fluorination at the 3-position influence coordination chemistry with transition metals?

  • Methodological Answer : The 1,2-diketone moiety acts as a bidentate ligand, forming complexes with Cu(II), Fe(III), or Zn(II). Fluorine’s inductive effect increases Lewis acidity of the metal center, altering redox properties. For example, Cu(II) complexes of 1-(piperidin-1-yl)propane-1,2-dione derivatives show enhanced antioxidant activity, a trend likely applicable to fluorinated analogs . Characterize complexes via cyclic voltammetry and EPR spectroscopy.

Q. What crystallographic techniques validate the solid-state structure of fluorinated 1,2-diketones?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive. For 1-(4-chlorophenyl)propane-1,2-dione, monoclinic P21/c space group parameters (a = 7.9995 Å, b = 6.3730 Å, c = 26.7750 Å) were resolved . For fluorinated analogs, expect shorter C-F bond lengths (~1.35 Å) and altered packing due to fluorine’s van der Waals radius. Use SHELX for refinement and Mercury for visualization .

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